Boc-L-aspartic acid 4-methyl ester
Overview
Description
Boc-L-aspartic acid 4-methyl ester, also known as Boc-Asp(OMe)-OH, is a derivative of aspartic acid . It is a white solid with a molecular weight of 247.25 . It is used in the preparation of isoxazoline glycoprotein IIb/IIIa antagonists and to synthesize glutamic acid analogs as potent inhibitors of leukotriene A4 hydrolase .
Molecular Structure Analysis
The molecular formula of Boc-L-aspartic acid 4-methyl ester is C10H17NO6 . The linear formula is CH3O2CCH2CH[NHCO2C(CH3)3]CO2H . The compound has a molecular weight of 247.25 .Physical And Chemical Properties Analysis
Boc-L-aspartic acid 4-methyl ester has a density of 1.3±0.1 g/cm3 . Its boiling point is 301.7±37.0 °C at 760 mmHg . The compound has a flash point of 136.3±26.5 °C .Scientific Research Applications
Boc-L-aspartic acid 4-methyl ester is used in the preparation of protected β-hydroxyaspartic acid, suitable for solid-phase peptide synthesis. This synthesis is crucial for incorporating specific amino acid derivatives into peptides (Wagner & Tilley, 1990).
It plays a role in the orthogonal synthesis of N alpha-Boc-L-aspartic acid-gamma-fluorenylmethyl ester, a process that relies on selective esterification of side-chain carboxyl groups. This is important for the formation of side-chain to side-chain cyclizations in solid-phase peptide synthesis (Al-Obeidi, Sanderson & Hruby, 2009).
In enzymatic synthesis, Boc-L-aspartic acid 4-methyl ester has been used to synthesize a range of N-Boc-amino acid esters. The synthesis process achieves high yield and prevents racemization, which is crucial for maintaining the integrity of amino acid structures (Cantacuzène, Pascal & Guerreiro, 1987).
It is also involved in the design of protecting groups for the beta-carboxylic group of aspartic acid. These protecting groups are engineered to be resistant to base-catalyzed aspartimide formation, a common issue in peptide synthesis (Karlström & Undén, 2009).
Boc-L-aspartic acid 4-methyl ester is used in the synthesis of N- methacryloyl- L- β- isopropyl Asparagine Benzyl Ester, a compound with potential applications in drug delivery systems or probe studies (Luo Chun-hu, 2014).
It has been identified in the methylation of human erythrocyte membrane proteins, suggesting a role in post-translational modifications of proteins (Janson & Clarke, 1980).
Safety And Hazards
Boc-L-aspartic acid 4-methyl ester is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 . In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing. If it comes in contact with skin or eyes, it should be washed off with soap and plenty of water or flushed with water as a precaution, respectively. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
properties
IUPAC Name |
(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPSMPYVXFVVFA-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450548 | |
Record name | Boc-L-aspartic acid 4-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-aspartic acid 4-methyl ester | |
CAS RN |
59768-74-0 | |
Record name | Boc-L-aspartic acid 4-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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